

Illuminating Cellular Dynamics: Sulfo-Cy3(Me)COOH TEA in Live-Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH TEA

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy3(Me)COOH TEA is a bright, water-soluble fluorescent dye belonging to the cyanine family. Its excellent photostability and high aqueous solubility make it an ideal candidate for labeling biological macromolecules such as antibodies and proteins for a variety of live-cell imaging applications. These notes provide detailed protocols for antibody conjugation and a key application in tracking receptor internalization, alongside essential data and workflow visualizations to guide your research.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of **Sulfo-Cy3(Me)COOH TEA** are summarized in the table below. These values are essential for designing and executing fluorescence microscopy experiments.

Property	Value	Notes
Excitation Maximum (λ_{ex})	~554 nm	Compatible with standard green/yellow laser lines (e.g., 561 nm).[1]
Emission Maximum (λ_{em})	~568 nm	Emits in the orange-red region of the spectrum.[1]
Molar Extinction Coefficient (ϵ)	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	Indicates high efficiency of light absorption.
Quantum Yield (Φ)	~0.2	Represents a good efficiency of converting absorbed light into emitted fluorescence.
Molecular Weight	~786 g/mol	As the triethylammonium (TEA) salt.
Solubility	High	Readily dissolves in aqueous buffers, DMSO, and DMF.
Reactive Group	Carboxylic Acid (-COOH)	Enables covalent conjugation to primary amines on biomolecules.

Experimental Protocols

Protocol 1: Antibody Conjugation with Sulfo-Cy3(Me)COOH TEA

This protocol details the covalent labeling of a primary antibody with **Sulfo-Cy3(Me)COOH TEA** using carbodiimide chemistry. This method forms a stable amide bond between the carboxylic acid group of the dye and primary amines (e.g., lysine residues) on the antibody.

Materials:

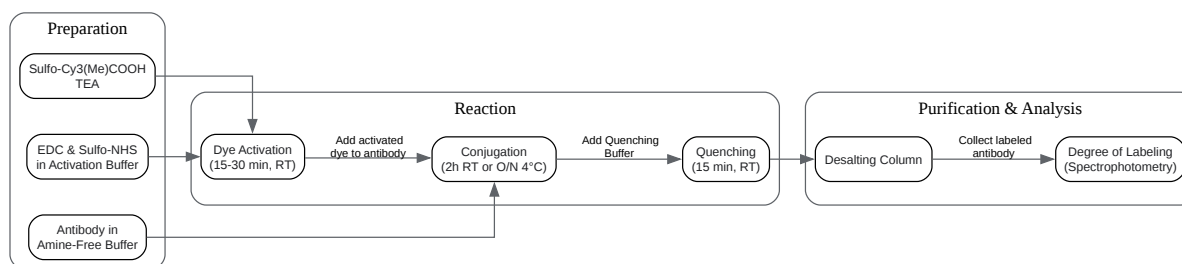
- Primary antibody (1-2 mg/mL in an amine-free buffer like PBS)
- Sulfo-Cy3(Me)COOH TEA**

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Desalting column (e.g., Sephadex G-25)

Procedure:

- Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS or by using a desalting column.
- Dye Activation:
 - Immediately before use, dissolve **Sulfo-Cy3(Me)COOH TEA** in Activation Buffer.
 - Add a 1.5-fold molar excess of freshly prepared EDC and a 3-fold molar excess of sulfo-NHS to the dye solution.
 - Incubate for 15-30 minutes at room temperature, protected from light. This activates the carboxylic acid group of the dye.
- Conjugation Reaction:
 - Add the activated dye solution to the antibody solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point for optimization.
 - Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

- Quenching:
 - Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
 - Incubate for 15 minutes at room temperature.
- Purification:
 - Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS.
 - Collect the fractions containing the fluorescently labeled antibody.
 - Measure the absorbance of the conjugate at 280 nm and ~554 nm to determine the degree of labeling (DOL).



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Caption: Workflow for conjugating **Sulfo-Cy3(Me)COOH TEA** to an antibody.

Protocol 2: Live-Cell Imaging of Epidermal Growth Factor Receptor (EGFR) Internalization

This protocol describes the use of a Sulfo-Cy3-labeled anti-EGFR antibody to visualize the internalization and trafficking of the receptor in live cells.^[1]

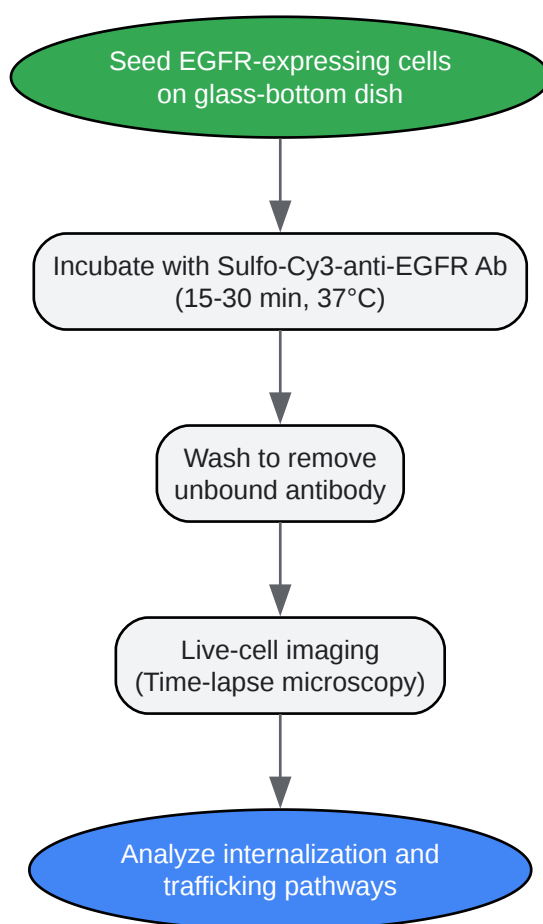
Materials:

- Cells expressing EGFR (e.g., A431 cells) seeded on glass-bottom imaging dishes
- Live-Cell Imaging Medium (e.g., phenol red-free DMEM with 10% FBS)
- Sulfo-Cy3-conjugated anti-EGFR antibody
- Fluorescence microscope with a temperature and CO₂-controlled environmental chamber

Procedure:

- Cell Seeding: Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency on the day of the experiment.
- Antibody Incubation:
 - Prepare the Sulfo-Cy3-conjugated anti-EGFR antibody in pre-warmed Live-Cell Imaging Medium at a final concentration of 1-5 µg/mL.
 - Remove the culture medium from the cells and replace it with the antibody-containing medium.
 - Incubate the cells at 37°C in a 5% CO₂ atmosphere for 15-30 minutes to allow for antibody binding and internalization.
- Washing:
 - Gently wash the cells two to three times with pre-warmed Live-Cell Imaging Medium to remove unbound antibody.
- Live-Cell Imaging:

- Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
- Acquire images using the appropriate laser line (e.g., 561 nm) and emission filters for Sulfo-Cy3.
- To observe the trafficking of the internalized receptor-antibody complexes, perform time-lapse imaging by capturing images every 1-5 minutes for a desired duration (e.g., 30-60 minutes).^[1]

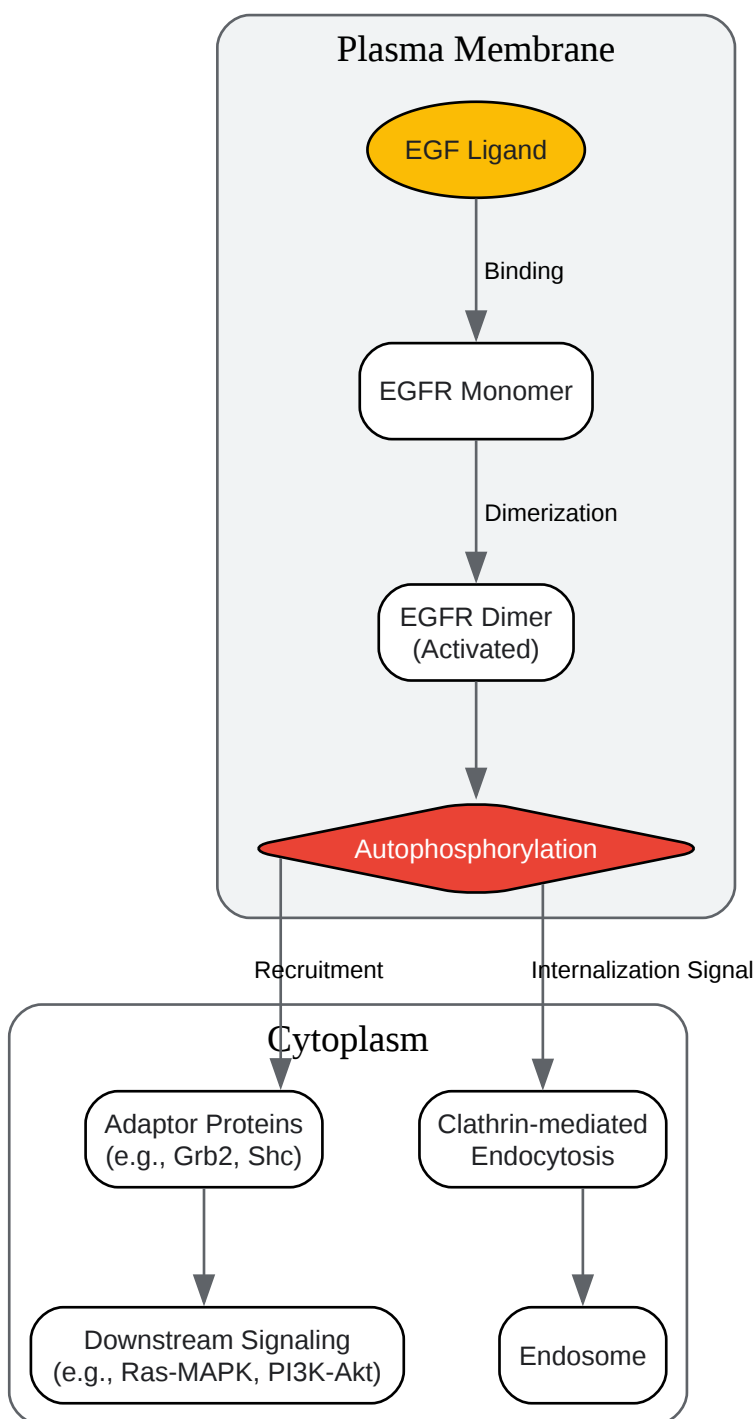


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Caption: Experimental workflow for imaging EGFR internalization.

Signaling Pathway Visualization

The internalization of EGFR is a critical step in the regulation of its signaling cascade. The following diagram illustrates the initial steps of the EGFR signaling pathway upon ligand binding, leading to receptor-mediated endocytosis.



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Caption: Simplified EGFR signaling pathway leading to internalization.

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References

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- To cite this document: BenchChem. [Illuminating Cellular Dynamics: Sulfo-Cy3(Me)COOH TEA in Live-Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15555576#sulfo-cy3-me-cooh-tea-in-live-cell-imaging-techniques\]](https://www.benchchem.com/product/b15555576#sulfo-cy3-me-cooh-tea-in-live-cell-imaging-techniques)

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